(-)-PX20606 trans isomer

Description

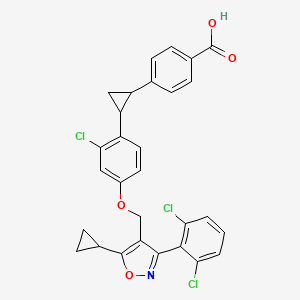

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2S)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXXJUEBFDQHD-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@H]5C[C@@H]5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22Cl3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268244-85-4, 1268244-88-7 | |

| Record name | PX-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-102 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PX-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378SU5NO8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PX-20606 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TU6SUZ3BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Synthetic Methodologies of Px20606 Trans Isomer

Historical Context of FXR Agonist Discovery and Development

The Farnesoid X Receptor (FXR) was first identified in 1995 as a nuclear hormone receptor with high expression in the liver, kidney, and adrenal glands. nih.gov A pivotal moment in FXR research occurred in 1999 when bile acids were identified as its endogenous ligands. nih.gov This discovery established FXR as a key regulator of bile acid homeostasis, lipid metabolism, and glucose control. nih.govportlandpress.com

The initial FXR agonists were naturally occurring bile acids, such as chenodeoxycholic acid (CDCA), which demonstrated the therapeutic potential of activating this receptor. nih.govresearchgate.net However, the modest potency and unfavorable pharmacokinetic properties of these natural ligands spurred the search for synthetic agonists. physiology.org The first potent, non-steroidal FXR agonist to be developed was GW4064, which served as a foundational template for subsequent drug discovery efforts. portlandpress.com

Over the years, extensive research has led to the development of numerous synthetic FXR agonists with improved potency, selectivity, and drug-like properties. rcsb.orgresearchgate.net These efforts have explored various chemical scaffolds, including the isoxazole-containing structures that are characteristic of a significant class of FXR agonists. nih.gov The development of these compounds has been instrumental in elucidating the diverse physiological roles of FXR and has paved the way for clinical investigations into their therapeutic applications for conditions such as nonalcoholic steatohepatitis (NASH) and other metabolic disorders. portlandpress.comresearchgate.netfigshare.com PX20606, also known as PX-102, is a non-steroidal FXR agonist that has been investigated for its potential in treating such conditions. nih.gov The (-)-PX20606 trans isomer represents a specific, chirally pure form of this compound. medkoo.com

Methodologies for Stereoselective Synthesis of the Cyclopropyl (B3062369) Moiety in this compound

While specific details for the synthesis of this compound are not extensively published in readily available literature, general methodologies for the stereoselective formation of cyclopropyl rings in similar molecules can be inferred from related chemical research. The introduction of a cyclopropyl group into a molecule often involves the reaction of an alkene with a carbene or carbenoid species.

For the synthesis of trans-cyclopropyl derivatives, several established methods are available to organic chemists. One common approach is the Simmons-Smith cyclopropanation reaction, which typically involves the use of diiodomethane (B129776) and a zinc-copper couple. The stereochemical outcome of this reaction can often be directed by the presence of a nearby hydroxyl group, which can coordinate to the zinc reagent and deliver the carbene to the same face of the double bond. To achieve the trans configuration, the starting alkene would need to be appropriately configured to favor this stereochemical outcome.

Another powerful method for stereoselective cyclopropanation is the use of transition-metal catalyzed decomposition of diazo compounds. Catalysts based on rhodium, copper, and other transition metals can effectively promote the formation of cyclopropanes from alkenes and diazoesters or other diazo-containing reagents. wgtn.ac.nz The stereoselectivity of these reactions (cis vs. trans) can be influenced by the choice of catalyst, ligand, and reaction conditions. For the synthesis of a trans-substituted cyclopropane (B1198618), a catalyst system known to favor this isomer would be employed.

The table below summarizes some general approaches that could be adapted for the stereoselective synthesis of the trans-cyclopropyl moiety found in molecules like this compound.

| Methodology | Reagents | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Often directed by proximal hydroxyl groups. |

| Transition-Metal Catalyzed Cyclopropanation | Diazo compound, Metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) | Stereoselectivity can be tuned by catalyst and ligands. |

| Wittig-type Reactions followed by Cyclopropanation | Phosphonium ylide, then cyclopropanating agent | Can be used to construct the alkene precursor for cyclopropanation. researchgate.net |

Strategies for Chiral Resolution and Absolute Stereochemistry Elucidation of this compound

The designation "this compound" indicates that this compound is a single enantiomer with a specific, negative optical rotation. The synthesis of a single enantiomer can be achieved through two primary strategies: asymmetric synthesis, where the desired chirality is introduced during the reaction sequence, or through the resolution of a racemic mixture.

Given that PX20606 has been described as a trans racemic mixture, chiral resolution is a likely method for obtaining the individual enantiomers. medkoo.com Chiral resolution involves separating the two enantiomers of a racemic compound. Common techniques for chiral resolution include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers on an analytical and preparative scale. nih.govmdpi.com The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. mdpi.com

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can often be separated by crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Once the individual enantiomers are isolated, the determination of their absolute stereochemistry is a crucial step. The absolute configuration (i.e., the R/S designation at each stereocenter) can be determined using several methods:

X-ray Crystallography: If a suitable single crystal of the enantiomer can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure and, therefore, its absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The experimental spectrum can be compared to a theoretically calculated spectrum for a known absolute configuration to make an assignment.

Correlation to a Known Standard: The absolute configuration can sometimes be determined by chemically correlating the unknown compound to a compound of a known absolute configuration.

The IUPAC name for one of the trans isomers of PX20606 is 4-((1R,2R)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid, indicating the specific (1R,2R) configuration of the cyclopropyl ring. medkoo.com The designation of absolute stereochemistry is fundamental to understanding the structure-activity relationship of chiral molecules. chemaxon.com

Synthetic Route Optimization for Academic Research Quantities

The synthesis of this compound for academic research purposes requires a route that is both reliable and amenable to the scale of a typical research laboratory. While the specific, detailed synthetic route for this compound is not publicly available, general principles of synthetic route optimization can be applied.

The synthesis of a complex molecule like this compound would likely be broken down into the synthesis of several key building blocks. These would include:

The dichlorophenyl-isoxazole-cyclopropyl "hammerhead" portion. nih.gov

The substituted phenylcyclopropyl benzoic acid tail.

The synthesis of the isoxazole (B147169) ring can typically be achieved through the reaction of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or a related precursor. The final coupling of the two main fragments would likely be accomplished through an etherification reaction to form the methoxy (B1213986) linker.

For research quantities, purification of intermediates and the final product would likely rely on standard laboratory techniques such as flash column chromatography and recrystallization. The final chiral resolution, if not performed on an earlier intermediate, would be a critical final step to obtain the desired this compound.

The table below outlines a hypothetical, optimized synthetic strategy for academic research quantities.

| Synthetic Stage | Key Transformation | Considerations for Optimization |

| Fragment 1 Synthesis | Construction of the dichlorophenyl-isoxazole-cyclopropyl moiety | Efficient synthesis of the isoxazole ring; stereoselective introduction of the cyclopropyl group. |

| Fragment 2 Synthesis | Preparation of the chiral phenylcyclopropyl benzoic acid | Stereoselective synthesis of the trans-cyclopropane; protection/deprotection of the carboxylic acid. |

| Fragment Coupling | Etherification to connect the two fragments | Use of a reliable and high-yielding coupling reaction. |

| Final Deprotection and Purification | Removal of any protecting groups and final purification | Efficient deprotection and purification to yield the final product. |

| Chiral Resolution | Separation of enantiomers | Use of chiral HPLC or diastereomeric crystallization at an appropriate stage. google.com |

By focusing on a convergent and flexible synthetic route, academic researchers can efficiently access this compound for further biological and pharmacological studies.

Molecular and Cellular Mechanisms of Action of Px20606 Trans Isomer

Binding Affinity and Agonistic Potency of (-)-PX20606 trans isomer for FXR

The this compound demonstrates high affinity and potent agonistic activity towards the farnesoid X receptor (FXR). immunomart.comglpbio.com This is quantified by its half-maximal effective concentrations (EC50) of 18 nM in a Förster resonance energy transfer (FRET) assay and 29 nM in a mammalian one-hybrid (M1H) assay. immunomart.comglpbio.comchemimart.de For comparison, the racemic mixture, PX20606 trans racemate, shows slightly lower potency with EC50 values of 32 nM and 34 nM in the same assays, respectively. medchemexpress.commedchemexpress.com

Table 1: Agonistic Potency of PX20606 Isomers on FXR

| Compound | Assay | EC50 (nM) |

|---|---|---|

| This compound | FRET | 18 immunomart.comglpbio.comchemimart.de |

| M1H | 29 immunomart.comglpbio.comchemimart.de | |

| PX20606 trans racemate | FRET | 32 medchemexpress.commedchemexpress.com |

| M1H | 34 medchemexpress.commedchemexpress.com |

Ligand-Binding Domain Interactions and Conformational Changes Induced by this compound

Upon binding to the ligand-binding domain (LBD) of FXR, this compound induces significant conformational changes that are crucial for the receptor's activation. Molecular dynamics simulations have shown that the binding of isoxazole (B147169) agonists like PX20606 stabilizes the FXR-LBD complex. mdpi.com This stabilization is, in part, due to hydrophobic interactions between the ligand and key amino acid residues within the LBD, such as LEU287, MET290, ALA291, HIS294, and VAL297 in helix H3. mdpi.com Furthermore, specific interactions, including salt bridges with ARG331 and both salt bridges and hydrogen bonds with HIS447, are significant for the binding of the ligand to the protein. mdpi.com The conformational shifts in loops L: H1/H2 and L: H5/H6 of the FXR-LBD are also critical for the protein's stability and the agonistic activity of the ligand. mdpi.com

Recruitment of Co-activator Proteins to the FXR-Ligand Complex

The conformational changes in the FXR-LBD induced by the binding of an agonist like this compound facilitate the release of co-repressors and the recruitment of co-activator proteins. nih.gov This is a fundamental step in the activation of nuclear receptors. The activated FXR, in complex with its ligand, recruits various co-activators, such as those from the steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3), which are essential for initiating the transcription of target genes. sci-hub.se

Transcriptional Regulation of FXR Target Genes by this compound

As a ligand-activated transcription factor, the FXR-agonist complex binds to specific DNA sequences known as FXR response elements (FXREs) in the regulatory regions of its target genes. mdpi.com This binding modulates the transcription of genes involved in several key metabolic processes.

Modulation of Genes Involved in Bile Acid Homeostasis (e.g., SHP, BSEP)

A primary function of FXR is the regulation of bile acid homeostasis. nih.gov Activation of FXR by agonists leads to the induction of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govnih.gov SHP then acts as a transcriptional repressor, inhibiting the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.gov FXR activation also upregulates the expression of the bile salt export pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes, thereby protecting liver cells from bile acid toxicity. medchemexpress.commedchemexpress.com

Regulation of Genes Associated with Lipid Metabolism (e.g., APOA1, FIBP)

FXR plays a significant role in lipid metabolism. nih.gov While direct evidence for the regulation of Apolipoprotein A1 (APOA1) and Fibroblast Growth Factor Inducible 13 (FIBP) by this compound is not explicitly detailed in the provided context, FXR activation is known to influence lipid levels. adooq.com For instance, FXR activation can lead to a reduction in de novo lipid synthesis. nih.gov The expression of APOA1, a major component of high-density lipoprotein (HDL), is subject to complex regulation. nih.govnih.gov

Influence on Genes Related to Glucose Homeostasis and Insulin (B600854) Sensitivity

FXR is also implicated in the regulation of glucose homeostasis and insulin sensitivity. nih.govnih.govnih.govnih.govmdpi.com The receptor is involved in modulating hepatic gluconeogenesis and glycogen (B147801) synthesis. genecards.org Aberrant glucose homeostasis and insulin resistance are key features of metabolic syndrome. nih.govmdpi.commdpi.com FXR activation has been shown to have beneficial effects on glucose metabolism, partly through its influence on insulin signaling pathways. nih.govmdpi.com While the direct effects of this compound on specific genes governing insulin sensitivity are not detailed, its role as an FXR agonist suggests it would participate in this regulatory network. nih.govresearchgate.net

FXR Dimerization and DNA Binding Specificity of this compound-Activated Receptor

The molecular and cellular actions of the farnesoid X receptor (FXR) are intrinsically linked to its function as a ligand-activated transcription factor. mdpi.com Upon activation by an agonist such as the this compound, FXR undergoes a series of conformational changes that modulate its ability to regulate gene expression. A critical step in this pathway is its dimerization with the retinoid X receptor (RXR) and the subsequent binding of this heterodimer to specific DNA sequences. mdpi.combiorxiv.orgmedchemexpress.com

As a member of the nuclear receptor superfamily, FXR typically functions not as a monomer but as a heterodimer with RXR. mdpi.combiorxiv.orgnih.gov The binding of an agonist like this compound to the ligand-binding domain of FXR is understood to trigger a conformational shift. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator complexes, which are essential for initiating transcription. nih.gov The formation of the FXR-RXR heterodimer is a prerequisite for high-affinity binding to its cognate DNA response elements. biorxiv.orgresearchgate.net Research indicates that the process is synergistic, as the binding to DNA can further stabilize the FXR-RXRα-LBD (Ligand Binding Domain) dimer and enhance the recruitment of co-activators like SRC1. biorxiv.org

The DNA binding specificity of the FXR-RXR heterodimer is determined by specific genomic sequences known as Farnesoid X Receptor Response Elements (FXREs). mdpi.combiorxiv.org The most common and highest-affinity FXRE is characterized as an inverted repeat (IR) of the consensus half-site sequence AGGTCA, separated by a single nucleotide, a configuration designated as IR-1. biorxiv.orgresearchgate.netplos.org While the FXR-RXR complex binds most strongly to this IR-1 motif, it can also recognize and activate genes through variations of this element. researchgate.net

Activation of FXR by the this compound has been directly linked to the regulation of specific genes through these IR-1 elements. For instance, research has demonstrated that the activation of FXR by PX20606 and its analogs leads to the direct regulation of the N-Myc Downstream-Regulated Gene 2 (NDRG2), a known tumor suppressor. nih.govplos.org This regulation occurs through the binding of the activated FXR complex to an IR-1 element located within the first intron of the NDRG2 gene. nih.govplos.org This interaction was confirmed through chromatin immunoprecipitation and luciferase reporter assays, which showed that the inducibility of a reporter gene by the agonist was dependent on the presence of both FXR and the NDRG2-derived IR-1 sequence. plos.org

The binding mechanism involves the DNA-binding domains (DBDs) of both FXR and RXR recognizing the FXRE. biorxiv.org Studies have shown that in addition to the core DBD recognition helix, the N-terminal regions of both FXR and RXRα also participate in the DNA binding process and are crucial for the transcriptional activation of target genes. biorxiv.org

| Component | Description | Role in the Complex |

| This compound | A non-steroidal, selective Farnesoid X Receptor (FXR) agonist. nih.gov | Binds to the ligand-binding domain of FXR, initiating a conformational change and activating the receptor. nih.gov |

| FXR (NR1H4) | A nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose metabolism. mdpi.commedchemexpress.com | Upon activation, it forms a heterodimer with RXR and binds to specific DNA sequences to regulate gene transcription. mdpi.combiorxiv.org |

| RXR (Retinoid X Receptor) | A common dimerization partner for many nuclear receptors, including FXR. mdpi.comnih.gov | Forms a heterodimer with FXR, which is the functional unit that binds to DNA. biorxiv.orgmedchemexpress.com |

| FXRE (IR-1) | Farnesoid X Receptor Response Element, typically an inverted repeat of the AGGTCA sequence with a 1-bp spacer. biorxiv.orgplos.org | The specific DNA sequence in the regulatory region of target genes that the FXR-RXR heterodimer binds to. biorxiv.org |

| NDRG2 | N-Myc Downstream-Regulated Gene 2; a tumor suppressor gene. nih.govplos.org | A known target gene regulated by the this compound-activated FXR complex via an intronic IR-1 element. nih.govplos.org |

| SR-BI | Scavenger Receptor Class B Type I. | A target gene involved in HDL-cholesterol uptake, regulated by FXR via an intronic IR-1 element. researchgate.net |

Pharmacological Characterization of Px20606 Trans Isomer in Preclinical Models

In Vitro Cellular Assays for FXR Activation

Reporter Gene Assays and Cell-Based Functional Studies

The potency of (-)-PX20606 trans isomer as an FXR agonist has been quantified in various in vitro assays. In a Förster Resonance Energy Transfer (FRET) assay, the compound demonstrated an EC50 value of 18 nM for FXR activation. immunomart.comglpbio.comglpbio.commedchemexpress.eu Furthermore, in a mammalian one-hybrid (M1H) assay, which assesses the ligand-dependent interaction of the FXR ligand-binding domain with a coactivator peptide in a cellular context, this compound exhibited an EC50 of 29 nM. immunomart.comglpbio.comglpbio.commedchemexpress.eu For comparison, the racemate of the trans isomer, PX20606 trans racemate, showed slightly lower potency with EC50 values of 32 nM and 34 nM in the FRET and M1H assays, respectively. medchemexpress.commedchemexpress.com

These findings highlight the compound's ability to effectively bind to and activate the farnesoid X receptor, initiating the downstream signaling cascades regulated by this nuclear receptor. The data from these cell-based functional studies establish this compound as a potent FXR agonist. immunomart.comglpbio.comglpbio.com

| Assay Type | Compound | EC50 (nM) |

| FRET | This compound | 18 |

| M1H | This compound | 29 |

| FRET | PX20606 trans racemate | 32 |

| M1H | PX20606 trans racemate | 34 |

Gene Expression Profiling in Hepatic and Intestinal Cell Lines

The activation of FXR by this compound leads to the modulation of target gene expression in both hepatic and intestinal cell lines. In HepG2 cells, a human liver cancer cell line, activation of FXR by agonists is known to upregulate the expression of genes involved in bile acid transport and metabolism. nih.gov For instance, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. sci-hub.se

Furthermore, studies with related FXR agonists have demonstrated the induction of other target genes such as the bile salt export pump (BSEP) and fibroblast growth factor 19 (FGF19) in hepatic and intestinal cells. sci-hub.semedchemexpress.com The activation of FXR by PX20606 has been specifically shown to directly regulate the expression of N-myc downstream-regulated gene 2 (NDRG2) through its inverted repeat 1 (IR1) binding element. nih.gov This interaction has been observed to inhibit the proliferation and migration of SK-Hep-1 and SK-GI-18 cells. nih.gov

Cellular Uptake and Intracellular Distribution Studies of this compound

While specific studies detailing the cellular uptake and intracellular distribution of the this compound are not extensively available in the public domain, its nature as a ligand for a nuclear receptor implies that it must cross the cell membrane to reach its intracellular target. As an FXR agonist, its primary site of action is within the nucleus, where it binds to the ligand-binding domain of FXR. This binding event triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. nih.gov The improved aqueous solubility and metabolic stability of PX20606 compared to earlier compounds like GW4064 suggest favorable pharmacokinetic properties that would facilitate its cellular uptake and distribution. sci-hub.se

Mechanistic Studies in Animal Models

Impact of this compound on Bile Acid Pool Composition and Dynamics

In animal models, the administration of FXR agonists like PX20606 has a significant impact on bile acid homeostasis. nih.gov FXR activation in the liver and intestine plays a central role in regulating the synthesis, transport, and absorption of bile acids. medchemexpress.com By inducing the expression of SHP in the liver, FXR agonists inhibit the synthesis of new bile acids from cholesterol. nih.gov In the intestine, FXR activation stimulates the expression of FGF15 (the murine ortholog of human FGF19), which also acts to repress bile acid synthesis in the liver. medchemexpress.com

Studies with the related compound PX20606 have demonstrated its efficacy in animal models of liver disease. nih.gov For example, in a rat model of cholestasis, an FXR agonist demonstrated the ability to reduce the severity of the condition. researchgate.net This is achieved by modulating the expression of key bile acid transporters, such as the bile salt export pump (BSEP), which facilitates the excretion of bile acids from hepatocytes into the bile. sci-hub.se

Regulation of Hepatic and Intestinal Lipid Fluxes and Lipoprotein Profiles

The activation of FXR by agonists such as this compound also exerts significant control over lipid metabolism. adooq.com FXR is known to influence the levels of various lipoproteins. nih.gov For instance, PX20606 has been shown to induce high-density lipoprotein-mediated transhepatic cholesterol efflux in mice and monkeys. adooq.com

Investigation of Metabolic Pathways and Signaling Cascades in Relevant Organs (e.g., liver, intestine)

The non-steroidal farnesoid X receptor (FXR) agonist, this compound, exerts significant influence over a multitude of metabolic and signaling pathways, primarily within the liver and intestine. Its activity is central to the regulation of bile acid, lipid, and glucose homeostasis, as well as inflammatory and fibrotic processes.

In the liver , activation of FXR by this compound initiates a cascade of events that collectively ameliorate pathological conditions such as fibrosis and portal hypertension. Preclinical studies in cirrhotic rat models demonstrated that PX20606 treatment leads to a marked reduction in liver fibrosis. researchgate.netnih.gov This is achieved by downregulating the expression of key profibrogenic proteins, including Collagen Type I Alpha 1 (Col1a1) and Transforming Growth Factor-β (TGF-β). nih.gov Concurrently, the compound tackles the vascular dysregulation characteristic of cirrhosis. It promotes sinusoidal vasodilation through the upregulation of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme that degrades endogenous inhibitors of eNOS. researchgate.netnih.gov This is complemented by a reduction in intrahepatic vasoconstriction via the downregulation of potent vasoconstrictors like endothelin-1. researchgate.netnih.gov

FXR agonism by compounds like PX20606 also plays a critical role in hepatic glucose and lipid metabolism. FXR activation has been shown to repress key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase, thereby reducing hepatic glucose output. nih.gov It can also promote hepatic glycogen (B147801) synthesis. nih.govjomes.org In terms of lipid metabolism, FXR activation influences triglyceride and cholesterol homeostasis, contributing to reduced hepatic steatosis. jomes.org

In the intestine , this compound demonstrates significant protective effects. It has been shown to improve the integrity of the intestinal barrier, a critical function that is often compromised in liver disease, leading to the translocation of bacteria and their products into the bloodstream. researchgate.netnih.govresearchgate.net By reinforcing this barrier, PX20606 reduces bacterial translocation and the subsequent systemic inflammation. nih.govresearchgate.netmdpi.com Studies have linked intestinal FXR activation to the upregulation of tight junction proteins and antimicrobial peptides, which are crucial for barrier function. wjgnet.com Furthermore, PX20606 has been observed to reduce intestinal inflammation, a key driver of complications in chronic liver disease. tandfonline.com This anti-inflammatory effect is mediated, in part, by the FXR-dependent induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents), which signals back to the liver to regulate bile acid synthesis and exerts systemic metabolic benefits. jomes.orgfrontiersin.org

Table 1: Effects of this compound on Hepatic and Intestinal Pathways

| Organ | Pathway/Process Affected | Key Mediators Modulated | Observed Effect in Preclinical Models | Citations |

| Liver | Fibrosis | ↓ TGF-β, ↓ Col1a1, ↓ α-SMA | Reduction in hepatic fibrosis. | researchgate.netnih.gov |

| Vascular Function | ↑ eNOS, ↑ DDAH1, ↓ Endothelin-1 | Amelioration of portal hypertension via sinusoidal vasodilation and reduced vasoconstriction. | researchgate.netnih.govnih.gov | |

| Glucose Metabolism | ↓ Gluconeogenic enzymes (e.g., PEPCK), ↑ Glycogen synthesis | Lowered hepatic glucose production and improved glucose homeostasis. | nih.govjomes.org | |

| Lipid Metabolism | Modulation of genes for triglyceride and cholesterol homeostasis | Reduction in hepatic steatosis. | jomes.org | |

| Inflammation | ↓ Pro-inflammatory cytokines (e.g., MCP-1) | Reduced hepatic macrophage infiltration. | nih.govnih.gov | |

| Intestine | Barrier Integrity | ↑ Tight junction proteins, ↑ Antimicrobial peptides | Improved intestinal barrier function and reduced bacterial translocation. | nih.govresearchgate.netmdpi.comwjgnet.com |

| Inflammation | ↓ Pro-inflammatory signaling | Attenuation of intestinal inflammation. | tandfonline.com | |

| Enterohepatic Signaling | ↑ Fibroblast Growth Factor 19 (FGF19) | Regulation of hepatic bile acid synthesis and systemic metabolic benefits. | jomes.orgfrontiersin.org |

Analysis of Cross-Talk between FXR Signaling and Other Nuclear Receptors

FXR and Liver X Receptor (LXR): FXR and LXR often exhibit opposing roles in lipid metabolism. While LXR activation is strongly pro-lipogenic, promoting the synthesis of fatty acids and triglycerides via the sterol regulatory element-binding protein 1c (SREBP-1c), FXR activation generally exerts an anti-lipogenic effect. ijbs.com FXR can inhibit SREBP-1c expression, thereby counteracting the lipogenic drive of LXR. ijbs.com This antagonistic relationship is crucial for maintaining lipid balance in the liver.

FXR and Peroxisome Proliferator-Activated Receptors (PPARs): There is significant interplay between FXR and PPARs, particularly PPARα, in the regulation of hepatic lipid metabolism. nih.gov Both receptors are involved in controlling fatty acid oxidation and triglyceride levels. FXR activation can enhance the expression of hepatic carboxylesterase 1, which helps release fatty acids, thereby providing ligands that can upregulate PPARα activity. nih.gov This indicates a cooperative relationship in managing fatty acid catabolism.

FXR and Xenobiotic Receptors (PXR, CAR): The pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are key regulators of xenobiotic and drug metabolism. There is considerable cross-talk between these receptors and FXR. They share some target genes and response elements, suggesting a coordinated regulation of detoxification and metabolic pathways. For instance, some bile acids, the natural ligands for FXR, can also activate PXR. This overlap allows the cell to integrate the response to both endogenous (bile acids) and exogenous (xenobiotics) chemical signals.

FXR and Vitamin D Receptor (VDR): Bile acids have been shown to act as ligands for VDR, and there is evidence of shared response elements between FXR and VDR. This cross-talk can influence pathways related to inflammation, cell proliferation, and calcium homeostasis.

The activation of FXR by an agonist like this compound does not occur in isolation. Its therapeutic effects are the net result of direct FXR target gene regulation and the subsequent modulation of these interconnected nuclear receptor signaling pathways. Understanding this complex network is essential for fully characterizing the compound's pharmacological profile.

Table 2: Cross-Talk between FXR and Other Nuclear Receptors

| Interacting Nuclear Receptor | Primary Function of Interacting Receptor | Nature of Cross-Talk with FXR | Functional Consequence of Interaction | Citations |

| Liver X Receptor (LXR) | Cholesterol homeostasis, lipogenesis | Generally antagonistic | FXR activation can suppress LXR-mediated lipogenesis (e.g., via SREBP-1c inhibition), helping to control hepatic triglyceride accumulation. | ijbs.comijbs.com |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Fatty acid oxidation | Cooperative/Synergistic | Co-regulation of lipid metabolism; FXR can increase ligands for PPARα, enhancing fatty acid breakdown. | nih.gov |

| Pregnane X Receptor (PXR) | Xenobiotic detoxification, drug metabolism | Overlapping ligands and target genes | Coordinated regulation of detoxification and metabolic pathways; integration of responses to endogenous and exogenous chemical signals. | ahajournals.org |

| Constitutive Androstane Receptor (CAR) | Xenobiotic detoxification, bilirubin (B190676) clearance | Overlapping target genes, shared co-regulators | Integrated control over drug metabolism and lipid homeostasis. | ahajournals.org |

| Vitamin D Receptor (VDR) | Calcium homeostasis, immune modulation | Shared ligands (some bile acids) and response elements | Potential for integrated regulation of inflammation, cell growth, and metabolic pathways. |

Structure Activity Relationship Sar Studies and Analog Development of Px20606 Trans Isomer

Identification of Key Pharmacophoric Groups for FXR Agonism

The molecular architecture of (-)-PX20606 trans isomer is intricately designed to engage with the farnesoid X receptor (FXR). Its efficacy as an agonist is attributed to several key pharmacophoric groups that interact with specific residues within the receptor's ligand-binding domain (LBD). The compound, chemically named 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl] cyclopropyl]benzoic acid, was developed from the lead compound GW4064, retaining and refining its essential binding motifs. researchgate.netresearchgate.netnih.gov

The primary pharmacophoric features include:

An Acidic Head Group: The terminal benzoic acid moiety serves as a crucial hydrogen bond donor. Its carboxylate group forms a strong salt bridge interaction with key amino acid residues in the LBD, such as Arginine (Arg331), anchoring the molecule in the binding pocket. nih.gov This interaction is a hallmark of many nuclear receptor agonists.

A Trisubstituted Isoxazole (B147169) Core: This "privileged" isoxazole scaffold, inherited from GW4064, is fundamental to the compound's high affinity. researchgate.net The 3-(2,6-dichlorophenyl) and 5-cyclopropyl substituents engage in extensive hydrophobic interactions within the LBD. The dichlorophenyl group fits into a hydrophobic pocket, while the isoxazole ring itself can form edge-to-face stacking interactions with aromatic residues like Histidine (His447) and Tryptophan (Trp469), which are critical for stabilizing the active conformation of the receptor. researchgate.net

A Central Linker: The trans-cyclopropyl group acts as a rigid and metabolically stable linker connecting the two aromatic ends of the molecule. nih.govmdpi.com This linker replaces the less stable stilbene (B7821643) group found in GW4064 and is critical for establishing the correct spatial orientation between the benzoic acid head and the isoxazole core for optimal receptor engagement. cell-stress.com

Systematic Structural Modifications and Their Influence on Potency and Selectivity

The development of this compound is a prime example of systematic structural modification to enhance the drug-like properties of a lead compound. The parent molecule, GW4064, while a potent and selective FXR agonist, suffered from significant liabilities, including poor metabolic stability, limited aqueous solubility, and potential toxicity associated with its stilbene linker, which is prone to photo-instability. cell-stress.com

Rational drug design efforts focused on replacing this stilbene linker with a suitable bioisostere. The introduction of the cyclopropyl (B3062369) ring to create PX20606 successfully addressed these shortcomings while preserving the high agonistic potency. mdpi.comcell-stress.com This modification resulted in a compound with improved pharmacokinetic properties, including better systemic exposure. researchgate.net The success of this modification underscores the value of targeting specific structural liabilities to optimize a drug candidate.

| Feature | GW4064 | This compound | Rationale for Modification |

|---|---|---|---|

| Chemical Structure | Contains a stilbene linker | Contains a trans-cyclopropyl linker | To improve metabolic stability and photostability, and reduce potential toxicity. nih.govcell-stress.com |

| Potency (FXR EC50) | ~65 nM medchemexpress.com | ~18-29 nM medchemexpress.euwikipedia.org | The modification maintained or slightly improved potency while enhancing other properties. |

| Key Liabilities | Poor pharmacokinetics, photo-instability, potential toxicity. cell-stress.com | Significantly improved pharmacokinetic and safety profile. researchgate.netnih.gov | The cyclopropyl group is a stable, non-planar bioisostere for the ethene double bond. |

Further exploration of the GW4064 scaffold has led to other clinical candidates, such as Cilofexor (B606690) (GS-9674), which demonstrate how modifications to the terminal aryl group and linker continue to refine potency and selectivity. mdpi.com

Importance of Stereochemistry (trans isomer) for Optimal Biological Activity

Stereochemistry plays a pivotal role in the biological activity of PX20606, with the trans configuration of the cyclopropyl linker being critical for optimal efficacy. nih.gov Molecules with restricted rotation, such as those with ring structures or double bonds, can exist as geometric isomers (cis/trans), which have different spatial arrangements of their atoms. medchemexpress.com These distinct three-dimensional shapes can lead to vastly different interactions with biological targets like receptors and enzymes. nih.gov

In the case of PX20606, the cyclopropane (B1198618) ring introduces stereoisomerism. The two phenyl groups attached to the ring can be on the same side (cis, also known as PX-102) or opposite sides (trans, also known as PX-104). nih.govresearchgate.net While both isomers may retain some affinity for FXR, the trans isomer is associated with higher potency. nih.govmedchemexpress.eu This is because the trans configuration rigidly holds the terminal benzoic acid and the isoxazole-containing moiety at a specific distance and angle. This precise geometry allows for an ideal fit within the L-shaped ligand-binding pocket of FXR, maximizing the favorable interactions with key residues. nih.gov The cis isomer would force these pharmacophoric groups into a different, more constrained spatial arrangement, likely leading to a suboptimal fit and reduced agonistic activity.

Furthermore, within the trans isomer, chirality leads to enantiomers. Experimental data indicates that the levorotatory (-) enantiomer of the trans isomer is the most potent form (the eutomer), highlighting the high degree of stereospecificity required for optimal FXR activation. medchemexpress.euwikipedia.org

| Compound Isomer | Reported FXR Agonist Potency (EC50) | Assay Type |

|---|---|---|

| This compound | 18 nM medchemexpress.euwikipedia.org | FRET |

| This compound | 29 nM medchemexpress.euwikipedia.org | M1H |

| PX20606 trans racemate | 32 nM nih.gov | FRET |

| PX20606 trans racemate | 34 nM nih.gov | M1H |

Rational Design and Synthesis of Novel FXR Agonists Based on the (-)-PX20606 Scaffold

The development of (-)-PX20606 serves as a blueprint for the rational design and synthesis of new FXR agonists. cell-stress.com Rational drug design is an inventive process that leverages knowledge of a biological target's structure and the structure-activity relationships of existing ligands to create new, improved therapeutic agents. jomes.orgresearchgate.net

The journey from GW4064 to PX20606 exemplifies this approach:

Target and Lead Identification: FXR was identified as a key therapeutic target, and GW4064 was established as a potent, non-steroidal lead compound.

Identification of Liabilities: The stilbene linker in GW4064 was pinpointed as a source of poor pharmacokinetic properties and potential toxicity. cell-stress.com

Structure-Based Design: Utilizing knowledge of the FXR ligand-binding pocket, medicinal chemists designed a series of replacements for the stilbene group. researchgate.netnih.gov The goal was to find a bioisosteric replacement that would maintain the crucial "hammerhead" conformation in the binding pocket while being more metabolically robust. researchgate.net

Synthesis and Optimization: The trans-cyclopropyl linker was synthesized and incorporated, leading to PX20606. This new analog showed a superior profile, validating the design strategy. cell-stress.com

The SAR knowledge gained from the PX20606 scaffold continues to inform the design of next-generation FXR agonists. Researchers can now use the stable and effective cyclopropyl-containing backbone as a template, focusing on modifying the terminal aromatic groups or the isoxazole substituents to further refine properties like potency, selectivity against other nuclear receptors, and tissue-specific activity. mdpi.com Computational methods, such as 3D-QSAR and molecular dynamics simulations, are employed to model new derivatives and predict their binding affinity and stability within the FXR pocket before undertaking their synthesis, further streamlining the drug discovery process. mdpi.com

Computational and Biophysical Approaches to Studying Px20606 Trans Isomer

Molecular Docking Simulations of (-)-PX20606 trans isomer with FXR Ligand-Binding Domain

Molecular docking simulations are a fundamental computational tool used to predict the preferred binding orientation of a ligand to a protein. In the case of this compound, these simulations have been instrumental in understanding its interaction with the ligand-binding domain (LBD) of FXR.

Studies have shown that isoxazole (B147169) derivatives, a class to which PX20606 belongs, can effectively bind to the active site of the FXR-LBD. mdpi.com Docking studies of similar isoxazole compounds have revealed the importance of hydrophobic interactions with residues such as LEU287, MET290, ALA291, HIS294, and VAL297 in helix H3 of the receptor. mdpi.com Furthermore, specific residues like ARG331 and HIS447 have been identified as crucial for forming salt bridges and hydrogen bonds, which are significant for the protein-ligand binding. mdpi.com While specific docking scores for the this compound are not publicly detailed, a study comparing several isoxazole derivatives reported a docking score of 136.612 for PX20606, suggesting a strong binding affinity to the FXR-LBD. mdpi.com

| Compound | Docking Score (LibDockScore) |

| PX20606 | 136.612 |

| GW4064 | 138.853 |

| Cilofexor (B606690) | 140.098 |

| LY2562175 | 141.065 |

| Data from a comparative molecular docking study of isoxazole ligands with FXR-LBD. mdpi.com |

These simulations provide a static yet insightful picture of the binding pose, guiding further investigation through more dynamic computational methods.

Molecular Dynamics Simulations to Elucidate Ligand-Induced Conformational Changes

Molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, revealing conformational changes that occur upon ligand binding over time. For FXR, MD simulations have been crucial in understanding how agonists like this compound stabilize the active conformation of the receptor. nih.govbiorxiv.orgumt.edufrontiersin.org

Upon agonist binding, FXR undergoes significant conformational shifts, particularly in helices H3, H11, and H12, which are critical for the recruitment of coactivator proteins. umt.edu MD studies on FXR in complex with various agonists have highlighted the role of specific residues, such as HIS447 in helix 11 and its interaction with TRP469 in helix 12, in stabilizing the coactivator binding surface. umt.edu Simulations of the full-length FXR-RXR heterodimer have further revealed the dynamic nature of the complex and the critical role of the hinge region in mediating interdomain allostery and DNA binding. nih.govbiorxiv.org

A study performing 100 ns MD simulations on several FXR-agonist complexes ranked the stability of the FXR-PX20606 system as lower than that of FXR complexed with cilofexor or LY2562175, but higher than with GW4064, based on the root-mean-square deviation (RMSD) of the protein backbone. mdpi.com This suggests that while PX20606 induces a stable conformation, other agonists might lead to an even more stabilized complex. mdpi.com

Quantum Chemical Calculations to Predict Electronic Properties and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of a ligand, such as its charge distribution and reactivity, which govern its interaction with the protein. While specific quantum chemical studies on this compound are not widely published, this methodology is increasingly being used to refine the parameters for classical force fields in MD simulations and to improve the accuracy of scoring functions in molecular docking. nih.gov

Biophysical Characterization of FXR-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques provide experimental validation of the computational predictions and offer quantitative data on the thermodynamics and kinetics of ligand binding.

Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time. wikipedia.org It works by detecting changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. nih.govmdpi.com SPR can determine the association (kon) and dissociation (koff) rate constants of a binding event, from which the equilibrium dissociation constant (Kd) can be calculated. researchgate.net This method has been successfully used to develop a ligand sensor assay for FXR, where the ligand-induced interaction between the FXR-LBD and a coactivator peptide is monitored. nih.gov This assay revealed that potent ligands can significantly decrease the Kd, indicating a higher affinity. nih.gov

| Technique | Parameters Measured | Relevance to this compound and FXR |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Quantifies the thermodynamic driving forces of the binding interaction. |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Equilibrium Dissociation Constant (Kd) | Determines the kinetics of the binding interaction and binding affinity. |

These biophysical methods, in conjunction with computational approaches, provide a comprehensive picture of the molecular recognition process between this compound and the Farnesoid X receptor.

The Role of Px20606 Trans Isomer As a Research Probe and Tool

Utility in Dissecting Complex FXR Signaling Pathways in Biological Systems

The (-)-PX20606 trans isomer is instrumental in elucidating the intricate signaling cascades governed by the Farnesoid X Receptor (FXR). As a potent FXR agonist, it allows researchers to specifically activate the receptor and trace its downstream effects. glpbio.com FXR activation by a ligand like this compound initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the release of co-repressors. nih.gov This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. medchemexpress.comgoogle.com

One of the key pathways dissected using this research tool is the regulation of bile acid homeostasis. FXR activation is known to induce the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov By using this compound, researchers can precisely study the kinetics and dynamics of this negative feedback loop.

Furthermore, FXR signaling influences lipid and glucose metabolism. nih.gov Studies utilizing FXR agonists have demonstrated the receptor's role in reducing triglyceride levels by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. nih.gov The this compound serves as a valuable probe to investigate these metabolic regulatory functions in various cell and animal models.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | EC50 Value |

|---|---|---|

| FRET Assay | FXR | 18 nM |

| M1H Assay | FXR | 29 nM |

This table summarizes the half-maximal effective concentration (EC50) of this compound for Farnesoid X Receptor (FXR) as determined by two different in vitro assays. glpbio.comchemsrc.com

Application in Establishing and Validating In Vitro and In Vivo Metabolic Research Models

The specific and potent nature of this compound makes it an invaluable tool for establishing and validating both in vitro and in vivo models of metabolic research. In cell-based (in vitro) models, such as primary hepatocytes or intestinal cell lines, this compound can be used to mimic the physiological or pathophysiological activation of FXR. This allows for the detailed study of cellular responses to FXR activation, including changes in gene expression and metabolic function, in a controlled environment.

In animal (in vivo) models, this compound has been employed to investigate the therapeutic potential of FXR activation in various metabolic disorders. For instance, in models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), administration of FXR agonists has been shown to reduce liver fibrosis and inflammation. nih.govresearchgate.net Specifically, research in a model of cirrhotic portal hypertension demonstrated that PX20606 ameliorates the condition by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction. nih.gov Another study highlighted its ability to reduce intestinal inflammation and bacterial translocation. researchgate.net These studies not only validate the role of FXR in these disease processes but also establish these animal models as relevant platforms for testing novel therapeutic agents.

The use of this compound in these models helps to confirm that the observed effects are indeed mediated through FXR activation, thus validating the model's utility for studying FXR-related pathologies.

Table 2: Investigated Effects of PX20606 in a Model of Cirrhotic Portal Hypertension

| Area of Impact | Observed Effect |

|---|---|

| Liver | Reduction in fibrosis and inflammation. |

| Vasculature | Amelioration of vascular remodeling. |

| Sinusoids | Improvement in sinusoidal dysfunction. |

| Intestine | Reduction in inflammation and bacterial translocation. |

This table outlines the beneficial effects of PX20606 observed in an experimental model of cirrhotic portal hypertension, as reported in scientific literature. nih.govresearchgate.net

Contribution to the Understanding of Nuclear Receptor Biology and Ligand-Induced Gene Regulation

The study of this compound and its interaction with FXR contributes significantly to the broader understanding of nuclear receptor biology and the mechanisms of ligand-induced gene regulation. Nuclear receptors are a large family of transcription factors that are activated by a wide range of ligands, including hormones, vitamins, and metabolic products. google.com

The activation of a nuclear receptor by a ligand is a key event that initiates a cascade of molecular interactions, ultimately leading to changes in gene expression. nih.govnih.gov The binding of an agonist like this compound to the ligand-binding domain (LBD) of FXR induces a specific conformational change in the receptor protein. nih.gov This altered conformation facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins. nih.gov This switch from a repressive to an active transcriptional complex is a fundamental principle of nuclear receptor function.

By studying the structural and functional consequences of this compound binding to FXR, researchers can gain insights into the principles of ligand specificity, the dynamics of co-regulator recruitment, and the allosteric communication between different domains of the receptor. This knowledge is not only crucial for understanding the biology of FXR but can also be extrapolated to other nuclear receptors, contributing to a more comprehensive view of how these important transcription factors regulate physiological processes in response to chemical signals.

Future Directions and Unresolved Questions in Research on Px20606 Trans Isomer and Fxr Agonism

Elucidation of Novel Downstream Effectors and Unanticipated Biological Roles of FXR Activation

Initial research on FXR primarily focused on its role in maintaining bile acid homeostasis. nih.gov However, it is now clear that FXR's influence extends to a much broader range of physiological processes. frontiersin.org Future investigations are poised to uncover novel downstream target genes and signaling cascades regulated by FXR activation, potentially revealing unanticipated biological functions.

Recent studies have already begun to expand our understanding of FXR's reach. For instance, FXR activation has been linked to the regulation of hepatic autophagy, a cellular process for degrading and recycling cellular components. nih.gov In the context of liver health, FXR has been shown to play a role in liver regeneration and the modulation of inflammatory responses. elifesciences.orgnih.gov Furthermore, emerging evidence suggests a role for FXR in endothelial cell motility and angiogenesis, the formation of new blood vessels, through the regulation of matrix metalloproteinase-9 (MMP-9) and focal adhesion kinase (FAK). ahajournals.org

A key area for future exploration is the identification of novel FXR response elements (FXRREs) in the genome. Genome-wide analyses have identified numerous putative FXR binding sites, including those located in introns and downstream of target genes, suggesting a more complex regulatory landscape than previously appreciated. oup.complos.org For example, novel FXRREs have been identified in the scavenger receptor class B type I (SR-BI) gene, which is involved in cholesterol transport. plos.orgresearchgate.net The discovery of an enhancer RNA, Fincor, induced by certain FXR agonists, further highlights the diverse mechanisms through which FXR can exert its effects. elifesciences.org

By employing unbiased, large-scale screening approaches, researchers can identify new genes and pathways that are directly or indirectly modulated by FXR agonists like (-)-PX20606 trans isomer. This will not only deepen our fundamental knowledge of FXR biology but may also open up new therapeutic avenues for a variety of diseases.

Exploration of Potential Isoform-Specific or Context-Dependent Interactions of FXR

The human FXR gene (NR1H4) gives rise to four different protein isoforms (FXRα1, FXRα2, FXRα3, and FXRα4) through the use of alternative promoters and splicing. physiology.orgnih.gov These isoforms exhibit distinct tissue distribution and may have different, and in some cases opposing, biological functions. physiology.org A critical area of future research is to understand how agonists like this compound interact with these specific isoforms and how this interaction varies depending on the cellular and tissue context.

Recent findings have highlighted the importance of isoform-specific actions. For example, FXRα2 and FXRα4 have been shown to bind to a specific DNA motif, the everted repeat-2 (ER-2), and are responsible for most of the metabolic effects of FXR activation in the liver, including the regulation of carbon metabolism and lipogenesis. nih.govuu.nloup.com In contrast, FXRα1 appears to have different target gene specificity. uu.nl The differential expression of these isoforms in various tissues and disease states could explain the heterogeneous responses to FXR agonists observed in clinical settings. uu.nloup.com

The activity of FXR can also be influenced by the cellular environment, including the presence of co-regulator proteins and post-translational modifications. uu.nl For instance, the interaction of FXR with other nuclear receptors, such as the liver X receptor (LXR), can lead to complex cross-talk and opposing effects on cellular processes like the cell cycle. plos.org Understanding these context-dependent interactions is crucial for predicting the physiological and pharmacological effects of FXR agonists.

Future studies should focus on developing isoform-specific agonists and antagonists to dissect the precise roles of each FXR isoform. Additionally, investigating the effects of this compound in different cell types and animal models of disease will provide valuable insights into its context-dependent activities. This knowledge will be instrumental in designing more targeted and effective FXR-based therapies.

Integration of Multi-Omics Data to Understand Systemic Metabolic Re-programming by this compound

To fully grasp the systemic impact of activating FXR with this compound, a holistic approach that integrates data from multiple "omics" platforms is necessary. This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unprecedentedly detailed picture of the metabolic reprogramming induced by FXR agonism.

Global gene expression profiling (transcriptomics) in cells and tissues treated with FXR agonists has already revealed broad changes in metabolic pathways. plos.org For example, studies have shown that FXR activation leads to the coordinated regulation of genes involved in bile acid synthesis and transport, lipoprotein metabolism, and glucose homeostasis. researchgate.netahajournals.org

Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications that are not apparent from transcriptomic data alone. This can reveal novel downstream effectors and regulatory mechanisms. For instance, proteomic analysis could identify changes in the levels of enzymes involved in metabolic pathways or alterations in the phosphorylation status of signaling proteins.

Metabolomics, which analyzes the complete set of small-molecule metabolites, provides a direct functional readout of the physiological state of a cell or organism. By measuring changes in the levels of bile acids, lipids, glucose, and other metabolites following treatment with this compound, researchers can gain a comprehensive understanding of the metabolic consequences of FXR activation.

Integrating these multi-omics datasets will be key to constructing comprehensive models of FXR signaling networks. This will allow for the identification of key nodes and pathways that are most sensitive to FXR modulation and may reveal novel biomarkers for monitoring the efficacy of FXR-targeted therapies.

Table 1: Examples of Genes and Pathways Regulated by FXR Activation

| Category | Gene/Pathway | Function | Reference |

| Bile Acid Metabolism | CYP7A1 | Rate-limiting enzyme in bile acid synthesis (repressed by FXR) | jst.go.jp |

| SHP (NR0B2) | Nuclear receptor that mediates repression of bile acid synthesis genes | oup.com | |

| BSEP | Bile salt export pump | acs.org | |

| Lipid Metabolism | SREBP-1c | Transcription factor that promotes fatty acid synthesis (repressed by FXR) | ijbs.com |

| ApoC-II | Activator of lipoprotein lipase | ahajournals.org | |

| SR-BI | Scavenger receptor for HDL cholesterol | plos.org | |

| Glucose Metabolism | PEPCK | Enzyme in gluconeogenesis (regulated by FXR) | mdpi.com |

| GLUT2 | Glucose transporter | mdpi.com | |

| Inflammation | NF-κB | Pro-inflammatory signaling pathway (repressed by FXR) | uu.nl |

This table provides a simplified overview. The regulation of these genes and pathways can be complex and context-dependent.

Methodological Advancements for Precise Measurement of FXR Activity in Diverse Biological Matrices

Reliable and precise measurement of FXR activity is fundamental to both basic research and the clinical development of FXR modulators. While several assays are currently available, there is a continuous need for methodological advancements to accurately quantify FXR activity in a variety of biological samples.

Current methods for assessing FXR activity include cell-based reporter gene assays, Förster resonance energy transfer (FRET) assays, and quantitative PCR (qPCR) to measure the expression of FXR target genes. acs.orgresearchgate.netmedchemexpress.com While these methods are valuable, they each have limitations. Reporter assays may not fully recapitulate the endogenous cellular environment, and FRET assays measure protein-protein interactions, which is an indirect measure of transcriptional activity. acs.orgmedchemexpress.com Measuring target gene expression is a more direct readout, but transcript levels may not always correlate with protein levels or functional activity.

Future research should focus on developing novel and improved assays with greater sensitivity, specificity, and throughput. This could include the development of novel biosensors that can directly measure the binding of FXR to its response elements in living cells. The application of advanced imaging techniques could allow for the visualization of FXR activity in real-time and with high spatial resolution within tissues.

Furthermore, there is a need for robust and validated assays to measure FXR activity in complex biological matrices such as blood, urine, and tissue biopsies. The development of such assays would be invaluable for clinical trials to monitor patient responses to FXR agonists and to identify biomarkers that predict therapeutic efficacy.

The discovery of FXR antagonists has also provided valuable tools for research and has highlighted the need for assays that can distinguish between agonist and antagonist activity. frontiersin.orgjst.go.jp Continued innovation in assay development will be crucial for advancing our understanding of FXR biology and for the successful translation of FXR-targeted therapies into the clinic.

Q & A

Q. How are EC₅₀ values determined for (-)-PX20606 trans isomer in FXR activation assays, and what methodological considerations are critical for reproducibility?

this compound’s potency as an FXR agonist is quantified using fluorescence resonance energy transfer (FRET) and M1H cell-based assays . In FRET assays, ligand binding induces conformational changes in FXR, detected via fluorescent probes, while M1H assays measure transcriptional activation through reporter gene systems. Key steps include:

- Standardizing receptor-ligand incubation times (e.g., 24–48 hours) to ensure equilibrium binding.

- Validating assay specificity using FXR-negative controls or competitive antagonists. Reported EC₅₀ values for this compound are 18 nM (FRET) and 29 nM (M1H) , with deviations attributable to assay sensitivity or cell-line variability .

Q. What structural features of this compound contribute to its FXR agonist activity compared to other derivatives like GW4064?

this compound belongs to a class of stilbene-derived FXR agonists optimized for improved solubility and metabolic stability. Critical structural elements include:

- A terminal carboxylic acid group essential for binding to FXR’s ligand-binding domain.

- A trans-configuration that enhances steric complementarity with the receptor. Compared to GW4064, (-)-PX20606 replaces the central benzene ring with a heterocyclic moiety, reducing hydrophobicity and improving pharmacokinetic profiles in rodent models .

Q. How do researchers validate FXR activation in vitro beyond EC₅₀ measurements?

Supplementary methods include:

- Gene expression profiling (e.g., qPCR for FXR targets like SHP or BSEP).

- Co-activator recruitment assays (e.g., SPR or AlphaScreen) to confirm receptor conformational changes.

- Competitive binding studies using radiolabeled FXR ligands (e.g., ³H-CDCA) to assess direct receptor interaction .

Advanced Research Questions

Q. How can discrepancies in EC₅₀ values between this compound and its racemic form (PX20606 trans racemate) be reconciled?

The racemate (EC₅₀: 32 nM FRET, 34 nM M1H) shows slightly reduced potency compared to the pure (-)-trans isomer, likely due to enantiomeric competition . To resolve such discrepancies:

Q. What strategies are employed to optimize aqueous solubility and metabolic stability in FXR agonists like this compound?

Key approaches from structure-activity relationship (SAR) studies include:

- Introducing polar substituents (e.g., hydroxyl groups) to reduce logP values.

- Replacing labile ester linkages with stable ether or amide bonds.

- In vitro microsomal stability assays (e.g., liver microsomes from multiple species) to identify metabolic hotspots .

Q. How do in vivo models of portal hypertension and liver fibrosis evaluate the therapeutic potential of this compound?

Preclinical efficacy is tested using:

- Partial portal vein ligation (PPVL) models in rodents to mimic non-cirrhotic portal hypertension.

- Carbon tetrachloride (CCl₄)-induced fibrosis models to assess anti-fibrotic effects via histopathology (e.g., Sirius Red staining) and biomarker analysis (e.g., collagen I/III ratios). (-)-PX20606 reduces portal pressure by 25–30% in PPVL models and attenuates sinusoidal dysfunction in fibrotic livers .

Methodological and Translational Questions

Q. What experimental design considerations are critical when transitioning from preclinical models to Phase I clinical trials?

- Dose extrapolation : Use allometric scaling adjusted for species-specific metabolic rates (e.g., rodent vs. human CYP450 activity).

- Toxicology screens : Include off-target effects on bile acid transporters (e.g., NTCP, BSEP) to avoid cholestatic risks.

- Biomarker selection : Prioritize non-invasive markers like serum ALP or FGF19 for early efficacy signals .

Q. How can researchers address contradictory data in FXR activation pathways across different cell lines or tissues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.